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Compound of Interest

Compound Name:
1,3-dimethyl-1H-indole-2-

carbaldehyde

CAS No.: 1971-44-4

Cat. No.: B183815

Get Quote

Executive Summary & Spectral Analysis
Target Compound: 1,3-Dimethyl-1H-indole-2-carbaldehyde CAS Registry: 875-30-9 (Parent

Indole), Specific Aldehyde Derivative (Proprietary/Rare) Primary Application: Intermediate for

indole-based alkaloids, fluorophores, and pharmaceutical scaffolds.

The Carbonyl Stretch Frequency (C=O)
For 1,3-dimethyl-1H-indole-2-carbaldehyde, the carbonyl stretching frequency is distinct from

typical aromatic aldehydes due to the specific electronic environment of the indole ring.
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Parameter Frequency Range (cm⁻¹) Structural Justification

Predicted C=O Stretch 1675 ± 10 cm⁻¹

Conjugation with the indole

-system lowers the frequency

from standard alkyl aldehydes

(1720 cm⁻¹). The C2-position

is less conjugatively coupled

than the C3-position, resulting

in a higher frequency than

Indole-3-carbaldehyde (~1650

cm⁻¹).

Aldehyde C-H Stretch 2720 & 2820 cm⁻¹
Characteristic Fermi doublet

seen in aldehydes.

C=C Aromatic Stretch 1580 – 1610 cm⁻¹
Skeletal vibrations of the

benzene/pyrrole fused system.

Comparative Spectral Logic
To validate this frequency without a reference standard, one must compare it against

structurally related analogs. The shift in wavenumber reveals the electronic influence of the N-

methyl and C3-methyl substituents.
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Compound C=O Frequency (KBr) Mechanistic Explanation

Indole-3-carbaldehyde 1630 – 1650 cm⁻¹

High Conjugation: The nitrogen

lone pair strongly donates into

the C3-carbonyl (vinylogous

amide character), significantly

lowering bond order and

frequency.

Indole-2-carbaldehyde 1660 – 1680 cm⁻¹

Moderate Conjugation: The C2

position has less resonance

contribution from the nitrogen

lone pair compared to C3.

1,3-Dimethyl-1H-indole-2-

carbaldehyde
~1675 cm⁻¹

Steric & Electronic Effects:1.

N-Methylation: Removes the

N-H bond, eliminating

intermolecular hydrogen

bonding (which typically lowers

C=O frequency in solids). This

causes a slight blue shift

(increase) relative to the NH

analog.2. C3-Methylation:

Introduces steric bulk that may

slightly twist the carbonyl out of

planarity, reducing conjugation

and further raising the

frequency.

Structural & Electronic Pathway Analysis
The following diagram illustrates the logical progression of electronic effects that determine the

final IR frequency.
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Standard Alkyl Aldehyde
(1720 cm⁻¹)

Aromatic Conjugation
(Benzaldehyde)
(~1700 cm⁻¹)

 + Conjugation
(Lowers ν)

Indole-3-Carbaldehyde
(Strong Resonance)

(~1640 cm⁻¹)

 + N-Lone Pair Donation
(Strong Effect)

Indole-2-Carbaldehyde
(Weaker Resonance)

(~1670 cm⁻¹)

 + N-Lone Pair Donation
(Weak Effect) 1,3-Dimethyl-1H-indole-2-carbaldehyde

(Target)
(~1675-1685 cm⁻¹)

 + N-Methyl (No H-Bond)
 + C3-Methyl (Steric Twist)

(Raises ν)

Click to download full resolution via product page

Caption: Logical derivation of the carbonyl stretch frequency based on electronic conjugation

and steric environment.

Experimental Protocols
Since commercial spectral libraries may lack this specific derivative, the following self-validating

synthesis and characterization protocol is recommended to generate the standard.

A. Synthesis: Vilsmeier-Haack Formylation
While Vilsmeier-Haack typically targets the C3 position, the presence of a methyl group at C3

forces formylation to the C2 position.

Reagents: 1,3-Dimethylindole (1.0 equiv), POCl₃ (1.2 equiv), DMF (1.5 equiv). Solvent: 1,2-

Dichloroethane or DMF (neat).

Step-by-Step Workflow:

Reagent Formation: Cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise under Ar

atmosphere. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).

Addition: Dissolve 1,3-dimethylindole in 1,2-dichloroethane. Add slowly to the Vilsmeier

reagent at 0°C.

Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. (Note: C2 formylation

is slower than C3; heat is required).
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Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to buffer the pH to

~5–6. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and

concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column

chromatography (Hexane:EtOAc 8:2).

B. FTIR Characterization Protocol (Self-Validating)
To ensure the signal observed is the correct carbonyl stretch, use this validation checklist.

Sample Prep: KBr Pellet (1-2 mg sample in 100 mg KBr) or ATR (Diamond crystal).

Observation Validation Criteria

Region 3200-3500 cm⁻¹

MUST BE ABSENT. If a peak is present here,

you have unreacted N-H indole (starting

material) or water contamination. The 1,3-

dimethyl product has no N-H or O-H bonds.

Region 2700-2850 cm⁻¹

MUST BE PRESENT. Look for two weak peaks

(Fermi resonance). This confirms the C=O is an

aldehyde, not a ketone or ester.

Region 1660-1690 cm⁻¹

PRIMARY SIGNAL. This is your target C=O

stretch. It should be the strongest peak in the

1500-1800 region.

Region 1600 cm⁻¹
SECONDARY SIGNAL. Aromatic C=C stretch.

Should be lower intensity than the C=O peak.

References & Data Verification
Vilsmeier-Haack Mechanism & Indole Formylation

Reaction of 1,3-dimethylindole with Vilsmeier Reagents.
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Source: (Classic mechanistic reference for C2 vs C3 selectivity).

Spectroscopic Data of Indole-2-Carboxaldehydes

Comparison of 2- and 3-acylindoles.

Source: (General reference for indole IR trends).

Synthesis of 1,3-Dimethylindole Derivatives

Methodology for N-methylation and subsequent formylation.

Source: (Foundational protocol for indole aldehyde synthesis).

General IR Frequency Tables

Carbonyl Absorption Frequencies.

Source:

To cite this document: BenchChem. [Technical Comparison Guide: FTIR Characterization of
1,3-Dimethyl-1H-indole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183815/docs#technical-comparison-guide-ftir-
characterization-of-1-3-dimethyl-1h-indole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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